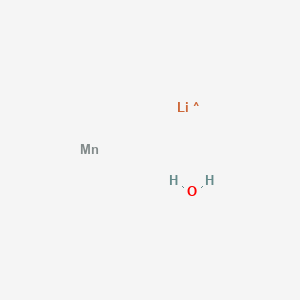
CID 9793692
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium manganese oxide (Li2MnO3) is a lithium-rich layered oxide that has garnered significant attention as a potential cathode material for lithium-ion batteries. This compound is known for its high specific capacity and stability, making it a promising candidate for next-generation energy storage solutions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium manganese oxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves mixing manganese dioxide (MnO2), manganese acetate (Mn(CH3COO)2·4H2O), lithium hydroxide (LiOH·H2O), and sodium hydroxide (NaOH) in deionized water. This mixture is then subjected to hydrothermal conditions in a dynamic autoclave with stirring .
Industrial Production Methods: In industrial settings, the production of lithium manganese oxide often involves high-temperature solid-state reactions. The precursors, such as lithium carbonate (Li2CO3) and manganese oxide (MnO2), are mixed and calcined at elevated temperatures to form the desired compound. The process parameters, including temperature and duration, are optimized to achieve high purity and crystallinity .
Analyse Des Réactions Chimiques
Types of Reactions: Lithium manganese oxide undergoes various chemical reactions, including oxidation, reduction, and ion exchange. During the charging and discharging cycles in lithium-ion batteries, the compound experiences reversible redox reactions involving lithium ions and manganese ions .
Common Reagents and Conditions: Typical reagents used in reactions with lithium manganese oxide include lithium salts, acids, and bases. For instance, acid leaching can be employed to extract lithium from the compound, while bases like sodium hydroxide are used in the synthesis process .
Major Products Formed: The major products formed from the reactions of lithium manganese oxide depend on the specific conditions and reagents used. For example, during the charging process in batteries, lithium ions are intercalated into the compound, forming lithium-rich phases .
Applications De Recherche Scientifique
Lithium manganese oxide has a wide range of scientific research applications, particularly in the field of energy storage. It is extensively studied as a cathode material for lithium-ion batteries due to its high specific capacity and stability. Additionally, the compound is explored for its potential use in lithium recovery from aqueous solutions, making it valuable for sustainable energy technologies .
In the field of chemistry, lithium manganese oxide is used as a precursor for synthesizing other manganese-based compounds. Its unique properties also make it a subject of interest in materials science research, where it is investigated for its structural and electronic characteristics .
Mécanisme D'action
The mechanism of action of lithium manganese oxide in lithium-ion batteries involves the intercalation and de-intercalation of lithium ions. During the charging process, lithium ions are inserted into the crystal lattice of the compound, leading to the reduction of manganese ions. Conversely, during discharge, lithium ions are extracted, resulting in the oxidation of manganese ions .
The stability and electronic structure of lithium manganese oxide play a crucial role in its performance. The compound’s high crystallinity and few structural defects contribute to its inertness and stability, even under high potential conditions .
Comparaison Avec Des Composés Similaires
- Lithium cobalt oxide (LiCoO2)
- Lithium nickel manganese cobalt oxide (LiNiMnCoO2)
- Lithium iron phosphate (LiFePO4)
- Lithium manganese oxide spinel (LiMn2O4)
Lithium manganese oxide’s unique combination of high capacity, stability, and cost-effectiveness makes it a promising candidate for various applications in energy storage and beyond .
Propriétés
Formule moléculaire |
H2LiMnO |
|---|---|
Poids moléculaire |
79.9 g/mol |
InChI |
InChI=1S/Li.Mn.H2O/h;;1H2 |
Clé InChI |
KYJLLCBGPZNUCT-UHFFFAOYSA-N |
SMILES canonique |
[Li].O.[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



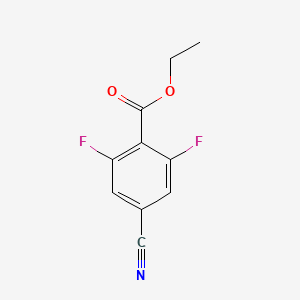

![[C1MIm]TfAc](/img/structure/B15132141.png)

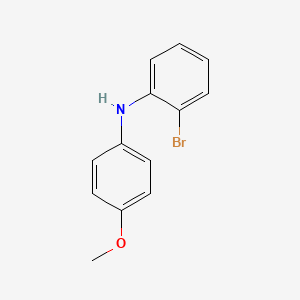
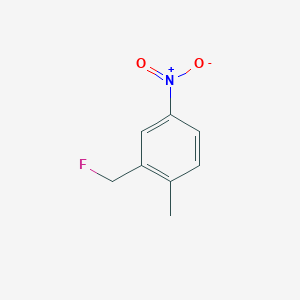
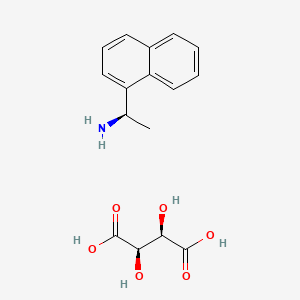


![4-Morpholinecarboxylic acid, 3-[(1S)-1-methylpropyl]-5-oxo-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B15132166.png)

![4-[[4-[(2-Chlorophenyl)methylamino]pyrimidin-2-yl]amino]benzoic acid;hydrochloride](/img/structure/B15132177.png)
![1-Methoxypyrido[2,3-b]indole;methyl hydrogen sulfate](/img/structure/B15132189.png)
